molecular formula C7H11BrO2 B173894 5-bromo-2-ethoxy-3,4-dihydro-2H-pyran CAS No. 199661-62-6

5-bromo-2-ethoxy-3,4-dihydro-2H-pyran

Cat. No. B173894
M. Wt: 207.06 g/mol
InChI Key: OFPZKCFGCMUKJL-UHFFFAOYSA-N
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Description

“5-bromo-2-ethoxy-3,4-dihydro-2H-pyran” is a derivative of dihydropyran, which is a heterocyclic compound with the formula C5H8O . The term “dihydro” in its name refers to the two added hydrogen atoms needed to remove one double bond from the parent compound pyran .


Synthesis Analysis

The synthesis of dihydropyran derivatives involves various methods. For instance, an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers is catalyzed by first and second generation Grubbs’ catalysts . These ruthenium carbene complexes were activated to catalyze the double bond migration by the addition of hydride sources, such as NaH or NaBH4 .


Molecular Structure Analysis

The molecular structure of “5-bromo-2-ethoxy-3,4-dihydro-2H-pyran” is a derivative of dihydropyran, which has the formula C5H8O . The “5-bromo-2-ethoxy” part of the name indicates the presence of a bromine atom and an ethoxy group attached to the dihydropyran ring.


Chemical Reactions Analysis

Ethers, such as “5-bromo-2-ethoxy-3,4-dihydro-2H-pyran”, can act as bases. They form salts with strong acids and addition complexes with Lewis acids . Ethers may react violently with strong oxidizing agents .

Safety And Hazards

“5-bromo-2-ethoxy-3,4-dihydro-2H-pyran” is moderately toxic by skin contact and mildly toxic by ingestion and inhalation . It is also a skin and eye irritant . This compound is a flammable liquid when exposed to flame, sparks, and oxidizers .

properties

IUPAC Name

5-bromo-2-ethoxy-3,4-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-2-9-7-4-3-6(8)5-10-7/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPZKCFGCMUKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-ethoxy-3,4-dihydro-2H-pyran

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